8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione - 376625-00-2

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2518212
CAS Number: 376625-00-2
Molecular Formula: C25H28N6O2
Molecular Weight: 444.539
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

    Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. It exhibits a long duration of action, allowing for once-daily dosing. Linagliptin works by increasing the levels of incretin hormones like GLP-1, which in turn enhance insulin secretion and improve glycemic control [, , , , , , ].

Sitagliptin

    Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved DPP-4 inhibitor used in the management of type 2 diabetes [].

    Relevance: While Sitagliptin doesn't share the purine-2,6-dione core with 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, it is a relevant related compound because it belongs to the same therapeutic class of DPP-4 inhibitors. The research paper highlighting Sitagliptin also focuses on identifying novel DPP-4 inhibitors, suggesting that 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, due to its structural similarities with other DPP-4 inhibitors, might be under investigation for similar pharmacological activities [].

Alogliptin

    Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is a third FDA-approved DPP-4 inhibitor used in the treatment of type 2 diabetes [].

    Relevance: Similar to Sitagliptin, Alogliptin, while not structurally identical to 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, is relevant because it's a known DPP-4 inhibitor. The research paper discussing Alogliptin alongside Linagliptin and Sitagliptin emphasizes their shared mechanism of action as DPP-4 inhibitors. This suggests that 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, with its structural resemblance to Linagliptin, might be categorized under similar chemical classes or investigated for potential DPP-4 inhibition properties [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

    Compound Description: This compound (compound 2 in the original paper) and its 8-alkylamino substituted derivatives were synthesized and evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities []. Compound 2 showed strong prophylactic antiarrhythmic activity.

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

    Compound Description: This compound, referred to as Impurity-I, is a process-related impurity identified during the development of Linagliptin. It is present in small amounts (0.05% to 0.15%) in the final drug substance [].

Properties

CAS Number

376625-00-2

Product Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Molecular Formula

C25H28N6O2

Molecular Weight

444.539

InChI

InChI=1S/C25H28N6O2/c1-18-7-6-10-20(15-18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16-17H2,1-2H3,(H,27,32,33)

InChI Key

YEIIYEBSVLQCEC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.